GLS1 Inhibitory Potency: 6-Methylpyridine Moiety Demonstrates Superior IC50 Compared to Alternative Substitutions
In a series of GLS1 inhibitors featuring a piperidine-4-carboxamide scaffold, the compound bearing a 6-methylpyridine substituent demonstrated an IC50 of 89 nM, whereas structural analogs with alternative substitutions exhibited reduced potency. Specifically, the 2-ethoxyphenyl analog showed an IC50 of 210 nM, and the 3-cyclopropyl analog showed an IC50 of 145 nM . This represents a 1.6- to 2.4-fold improvement in inhibitory activity for the 6-methylpyridine-containing compound relative to these comparators under identical assay conditions.
| Evidence Dimension | GLS1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | 2-Ethoxyphenyl analog: 210 nM; 3-Cyclopropyl analog: 145 nM |
| Quantified Difference | 1.6- to 2.4-fold lower IC50 (higher potency) |
| Conditions | In vitro GLS1 enzyme inhibition assay |
Why This Matters
Lower IC50 values translate to higher potency, enabling lower compound usage in enzymatic assays and potentially reducing off-target effects in downstream applications.
